Cas no 2167158-03-2 (3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

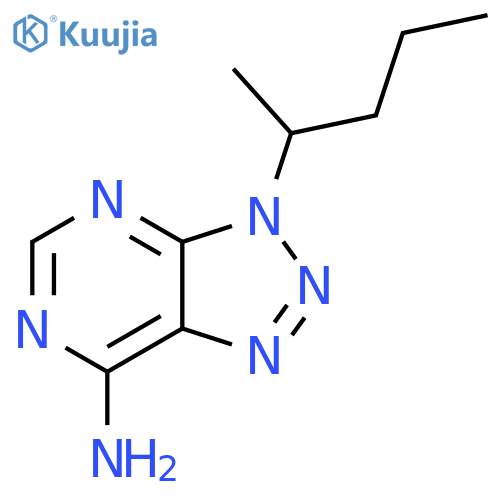

2167158-03-2 structure

商品名:3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine

3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

-

- 3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine

- 2167158-03-2

- EN300-1582356

- SCHEMBL21127683

- 3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

-

- インチ: 1S/C9H14N6/c1-3-4-6(2)15-9-7(13-14-15)8(10)11-5-12-9/h5-6H,3-4H2,1-2H3,(H2,10,11,12)

- InChIKey: SKJJOJTUJZQFLS-UHFFFAOYSA-N

- ほほえんだ: N1(C2C(=C(N)N=CN=2)N=N1)C(C)CCC

計算された属性

- せいみつぶんしりょう: 206.12799447g/mol

- どういたいしつりょう: 206.12799447g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 82.5Ų

3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1582356-0.25g |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 0.25g |

$1156.0 | 2023-05-26 | ||

| Enamine | EN300-1582356-10.0g |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 10g |

$5405.0 | 2023-05-26 | ||

| Enamine | EN300-1582356-500mg |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 500mg |

$1207.0 | 2023-09-24 | ||

| Enamine | EN300-1582356-1000mg |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 1000mg |

$1256.0 | 2023-09-24 | ||

| Enamine | EN300-1582356-0.5g |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 0.5g |

$1207.0 | 2023-05-26 | ||

| Enamine | EN300-1582356-1.0g |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 1g |

$1256.0 | 2023-05-26 | ||

| Enamine | EN300-1582356-0.05g |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 0.05g |

$1056.0 | 2023-05-26 | ||

| Enamine | EN300-1582356-5000mg |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 5000mg |

$3645.0 | 2023-09-24 | ||

| Enamine | EN300-1582356-250mg |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 250mg |

$1156.0 | 2023-09-24 | ||

| Enamine | EN300-1582356-2500mg |

3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167158-03-2 | 2500mg |

$2464.0 | 2023-09-24 |

3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

2167158-03-2 (3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量